3-Acetamido-4-methyl-2-nitrobenzoic acid

説明

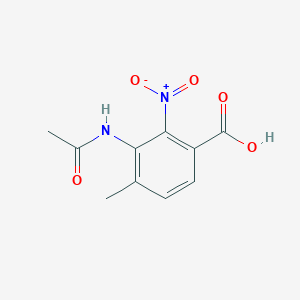

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-acetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287897 | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-52-7 | |

| Record name | 7356-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Established Synthetic Pathways to 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Related Precursors

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the introduction of the nitro group onto a pre-existing substituted benzoic acid derivative or the oxidation of a methyl group on a nitroacetanilide precursor.

Nitration Reactions and Regioselectivity in Benzoic Acid Systems

A plausible synthetic route to this compound involves the direct nitration of 3-acetamido-4-methylbenzoic acid. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene (B151609) ring.

The acetamido group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. The methyl group is also an activating, ortho-, para-directing group. Conversely, the carboxylic acid group is a deactivating, meta-directing group. In the case of 3-acetamido-4-methylbenzoic acid, the positions ortho and para to the powerful acetamido group are positions 2, 5, and the position para is blocked. The positions ortho to the methyl group are 3 and 5. The position meta to the carboxylic acid is position 5.

Given the strong activating and directing effect of the acetamido group, the incoming electrophile (the nitronium ion, NO₂⁺) would be expected to substitute at the positions most strongly activated by it. The position C2 is ortho to the acetamido group and ortho to the methyl group, making it sterically hindered but electronically activated. The position C6 is ortho to the acetamido group and meta to the methyl group. The position C5 is para to the acetamido group (blocked), ortho to the methyl group, and meta to the carboxylic acid. The nitration is expected to occur at the most nucleophilic position, which is ortho to the strongly activating acetamido group. Therefore, nitration of 3-acetamido-4-methylbenzoic acid is predicted to yield primarily this compound and 3-acetamido-4-methyl-6-nitrobenzoic acid. The precise ratio of these isomers would depend on the specific reaction conditions, including the nitrating agent and temperature. nih.gov

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -NHCOCH₃ | 3 | ortho-, para- | Activating |

| -CH₃ | 4 | ortho-, para- | Activating |

| -COOH | 1 | meta- | Deactivating |

This interactive table summarizes the directing effects of the substituents on the precursor, 3-acetamido-4-methylbenzoic acid.

Oxidative Approaches in the Synthesis of Substituted Nitrobenzoic Acids

An alternative synthetic strategy involves the oxidation of a suitable precursor where the benzoic acid moiety is generated from a methyl group. A potential precursor for this approach is N-(4-methyl-2-nitrophenyl)acetamide, also known as 4'-methyl-2'-nitroacetanilide. mdpi.com The oxidation of the methyl group at the 4-position to a carboxylic acid would yield the desired product.

Various oxidizing agents are known to convert methyl groups on aromatic rings to carboxylic acids. These include strong oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions. google.comgoogle.com Nitric acid can also be employed as an oxidizing agent for this transformation. google.com The challenge in this approach lies in the potential for side reactions, such as the hydrolysis of the acetamido group or further nitration under harsh oxidative conditions. Careful selection of the oxidant and reaction conditions is crucial to achieve the desired transformation selectively. For instance, the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid has been achieved using nitric acid, suggesting that the methyl group can be selectively oxidized in the presence of a nitro group. google.comchemicalbook.com A similar approach could be envisioned for the oxidation of N-(4-methyl-2-nitrophenyl)acetamide.

| Oxidizing Agent | Typical Conditions | Potential Side Reactions |

| KMnO₄ | Acidic or basic, heat | Hydrolysis of acetamido group |

| K₂Cr₂O₇ | Acidic, heat | Hydrolysis of acetamido group |

| HNO₃ | Heat | Further nitration, hydrolysis |

| Air/O₂ with catalyst | High temperature and pressure | Incomplete oxidation |

This interactive table outlines common oxidative approaches and potential challenges.

Multi-step Synthetic Sequences for Complex Derivatives

The synthesis of this compound can also be conceptualized within a longer, multi-step sequence, which may offer better control over regioselectivity and functional group compatibility. A hypothetical multi-step synthesis could commence from a simpler starting material, such as p-toluidine (B81030).

Acetylation: Protection of the amino group of p-toluidine with acetic anhydride (B1165640) to form N-(4-methylphenyl)acetamide (p-acetotoluidide). This step is crucial to moderate the activating effect of the amino group and to direct the subsequent nitration.

Nitration: Nitration of p-acetotoluidide would yield primarily N-(4-methyl-2-nitrophenyl)acetamide, as the acetamido group directs the incoming nitro group to the ortho position.

Oxidation: The methyl group of N-(4-methyl-2-nitrophenyl)acetamide would then be oxidized to a carboxylic acid using a suitable oxidizing agent, as discussed in the previous section, to afford this compound.

This multi-step approach allows for the sequential introduction of the functional groups, thereby controlling the regiochemistry at each step. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The presence of multiple functional groups in this compound allows for a variety of chemical transformations to generate a library of derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. anbapharma.combond.edu.au This reaction is typically performed under reflux conditions. Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.

Amide Formation: The carboxylic acid can be converted into a wide range of amides. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. masterorganicchemistry.comdiva-portal.org Direct condensation of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by using titanium(IV) chloride as a mediator. nih.govmasterorganicchemistry.com

Transformations at the Nitro Group

The nitro group is a key functional group that can undergo several important transformations, most notably reduction to an amino group.

Reduction to an Amine: The nitro group can be reduced to a primary amine to yield 3-acetamido-2-amino-4-methylbenzoic acid. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. researchgate.netgoogle.com Chemical reducing agents can also be used, such as metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) or sodium borohydride (B1222165) in the presence of a catalyst. researchgate.netorientjchem.org The choice of reducing agent is important to ensure selectivity and to avoid the reduction of other functional groups, such as the carboxylic acid. Selective reduction of the nitro group in the presence of a carboxylic acid is well-documented. orientjchem.orgniscpr.res.in

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., CH₃OH), H₂SO₄, reflux | Ester (-COOR) |

| Amide Formation | 1. SOCl₂ 2. Amine (RNH₂) | Amide (-CONHR) |

| Nitro Reduction | H₂, Pd/C or Sn/HCl | Amine (-NH₂) |

This interactive table summarizes key functional group interconversions of this compound.

Modifications of the Acetamido Substituent

The acetamido group (–NHCOCH₃) is a key functional handle on the molecule, and its most common transformation is hydrolysis to the corresponding primary amine. This deacetylation reaction is typically achieved under aqueous acidic or basic conditions, with heating often employed to facilitate the cleavage of the amide bond.

This transformation is particularly useful as it unmasks a primary amino group, which can then serve as a precursor for a wide array of subsequent chemical reactions, such as diazotization or formation of other amide or imine derivatives. A process analogous to this has been described for the closely related isomer, 4-acetamido-3-nitrobenzoic acid, where the acetyl group is hydrolyzed by heating the compound in an aqueous slurry. google.com This process converts the acetamido group to an amino group without isolating the initial nitration product. google.com

The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon of the acetamido group, leading to the cleavage of the carbon-nitrogen bond and the formation of 3-amino-4-methyl-2-nitrobenzoic acid and acetic acid (or its corresponding salt).

| Reaction | Starting Material | Reagents & Conditions | Product | Reference |

| Hydrolysis (Deacetylation) | 4-Acetamido-3-nitrobenzoic acid | Aqueous slurry, heat (90-95°C), ~2 hours | 4-Amino-3-nitrobenzoic acid | google.com |

Table 1: Representative conditions for the hydrolysis of an acetamido-nitrobenzoic acid derivative. Conditions are based on the transformation of a structural isomer and are illustrative for this compound.

Aromatic Substitution and Coupling Reactions

The reactivity of the benzene ring in this compound towards substitution and coupling reactions is complex due to the competing electronic effects of its substituents.

Acetamido group (–NHCOCH₃): An activating, ortho, para-directing group.

Methyl group (–CH₃): A weakly activating, ortho, para-directing group.

Nitro group (–NO₂): A strongly deactivating, meta-directing group. quora.com

Carboxylic acid group (–COOH): A deactivating, meta-directing group. quora.com

Electrophilic Aromatic Substitution (EAS): The combined effect of two deactivating groups (nitro and carboxylic acid) and two activating groups (acetamido and methyl) makes predicting the outcome of EAS challenging. The powerful deactivating nature of the nitro and carboxyl groups significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. chemicalbook.commsu.edu Therefore, forcing conditions would likely be required for any electrophilic substitution to occur, which could risk side reactions or degradation of the molecule. The directing effects of the substituents are also in conflict, which would likely lead to a mixture of products.

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution. msu.edunih.gov This type of reaction involves the attack of a nucleophile on the ring, with the displacement of a leaving group. While the target molecule itself does not have an ideal leaving group (like a halogen) in a position activated by the nitro group (ortho or para), the principle remains relevant. In some highly activated nitroaromatics, the nitro group itself can be displaced by a nucleophile. nih.govacs.org

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Heck coupling, typically require the presence of a halide (or triflate) on the aromatic ring to proceed. As this compound lacks such a group, it is not a direct candidate for these standard coupling protocols. To engage in such reactions, it would first need to be functionalized, for example, through a halogenation reaction, which, as noted above, would be a challenging electrophilic aromatic substitution.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing polysubstituted aromatic compounds like this compound, these principles can be applied at various stages, particularly in the choice of oxidants, solvents, and catalysts.

Use of Greener Oxidants: The synthesis of related methyl-nitrobenzoic acids often starts from the oxidation of dimethylnitrobenzene precursors. patsnap.comnbinno.com Traditional oxidation methods frequently employ stoichiometric heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), which generate significant toxic waste. googleapis.com Green chemistry encourages the use of more environmentally benign oxidants. A notable alternative is the use of molecular oxygen (from air) as the primary oxidant, often in conjunction with a catalyst system. googleapis.com For instance, the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid has been achieved using air in the presence of a cobalt acetate/butanone catalytic system. patsnap.com This approach avoids hazardous reagents and often utilizes milder reaction conditions.

Alternative Solvents and Catalysts: The choice of solvent is another critical aspect of green synthesis. Many organic syntheses rely on volatile and often toxic organic solvents. Research has focused on alternatives, with water being a highly desirable "green" solvent. nih.gov Catalyst-free nucleophilic substitution reactions of nitroaromatics have been successfully demonstrated in water, showcasing a sustainable approach to forming new carbon-carbon bonds. nih.gov Furthermore, the development of photocatalytic systems, for example using hematoporphyrin (B191378) and NiO in acetonitrile (B52724) under oxygen, allows for the selective oxidation of a methyl group under mild conditions (30°C), representing another green pathway. patsnap.com

| Green Chemistry Principle | Conventional Method | Greener Alternative | Example Application (Related Compounds) | Reference |

| Atom Economy / Waste Prevention | Use of stoichiometric heavy-metal oxidants (e.g., CrO₃) | Catalytic oxidation using air/O₂ | Air oxidation of 1,3-dimethyl-2-nitrobenzene (B148808) to 3-methyl-2-nitrobenzoic acid using a cobalt catalyst. | googleapis.com |

| Use of Safer Solvents | Use of volatile organic compounds (VOCs) | Use of water or solvent-free conditions | Catalyst-free nucleophilic substitution of nitroimidazoles with carbon nucleophiles in water. | nih.gov |

| Energy Efficiency | High-temperature reactions | Photocatalysis at ambient temperature | Photo-oxidation of 2,4-dimethylnitrobenzene at 30°C using a hematoporphyrin catalyst. | patsnap.com |

Table 2: Application of Green Chemistry Principles in the Synthesis of Nitroaromatic Acids.

By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Advanced Characterization and Spectroscopic Investigations of 3 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Spectroscopic Analysis Techniques

No ¹H NMR or ¹³C NMR spectroscopic data for 3-Acetamido-4-methyl-2-nitrobenzoic acid could be found in the searched scientific literature. Therefore, a detailed analysis of chemical shifts, coupling constants, and signal multiplicities cannot be provided.

Specific Infrared (IR) and Raman spectroscopy data, including characteristic vibrational frequencies for the functional groups present in this compound, were not available in the public domain or research articles uncovered during the search.

No mass spectrometry data, such as fragmentation patterns or molecular ion peak information, for this compound was identified.

Crystallographic Studies and Supramolecular Interactions

There are no published single crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, and unit cell dimensions is not available.

Without crystallographic data, a detailed analysis of the intermolecular forces, such as hydrogen bonding and aromatic interactions, that govern the crystal packing of this compound cannot be performed.

Applications in Advanced Medicinal Chemistry and Biological Systems

Development of Therapeutic Agents

The core structure of 3-Acetamido-4-methyl-2-nitrobenzoic acid serves as a foundational scaffold for the synthesis of a variety of compounds with significant therapeutic potential. Researchers have utilized this intermediate to explore treatments for metabolic disorders, cancer, and inflammatory conditions.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) for Metabolic Disorders

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in insulin (B600854) signaling pathways, making it a promising therapeutic target for managing type 2 diabetes. The inhibition of PTP1B can enhance insulin sensitivity. Research has focused on designing and synthesizing novel derivatives of 3-acetamido-4-methyl benzoic acid as PTP1B inhibitors.

In one such study, a series of new compounds were developed using the 3-acetamido-4-methyl benzoic acid scaffold. These derivatives were then screened for their ability to inhibit PTP1B. The research identified several potent compounds, demonstrating the utility of the core structure in creating effective enzyme inhibitors. Docking studies were also conducted to understand the binding interactions between these molecules and the active site of the PTP1B enzyme.

| Compound ID | Chemical Name | IC₅₀ (μM) |

| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 |

| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 |

| 9a | Not specified in detail | 8.5 |

| 4f | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of the most potent PTP1B inhibitors derived from the 3-acetamido-4-methyl benzoic acid structure, as reported in scientific literature. lookchem.comgoogleapis.com

Antiviral Strategies: Targeting Viral Proteins (e.g., SARS-CoV-2)

A review of available scientific literature and patents did not identify specific research detailing the use or investigation of this compound in antiviral strategies, including those targeting SARS-CoV-2. Research into the antiviral properties of benzoic acid derivatives is ongoing, but specific studies focusing on this particular compound are not publicly documented. nih.govnih.govmdpi.com

Antimicrobial and Anti-inflammatory Research

While direct studies on the intrinsic antimicrobial or anti-inflammatory activity of this compound are limited, its relevance in these fields is suggested through its classification and application as a synthetic intermediate. Some chemical suppliers categorize the compound under product listings for antimicrobials. cymitquimica.com Furthermore, a related precursor, 3-Acetamido-4-methylbenzoic acid, has been noted for its potential anti-inflammatory and analgesic properties, suggesting that this chemical family is of interest for inflammation-related research. lookchem.com Patents also describe the use of this compound to synthesize more complex molecules that can be combined with other therapeutic agents, including anti-inflammatory drugs. google.com

Role as Precursors for Pharmacologically Active Compounds

The primary role of this compound in medicinal chemistry is as a key precursor for the synthesis of pharmacologically active compounds. lookchem.com Patents explicitly detail its use as a crucial intermediate in the creation of novel inhibitors for treating significant diseases. For example, it has been used in the synthesis of nitrogen-containing bicyclic heteroaryl compounds designed to modulate Raf kinase activity, which is implicated in various cancers like melanoma. google.comgoogle.com It is also a documented starting material for producing covalent inhibitors of KRAS G12C, a mutant protein involved in several difficult-to-treat cancers. googleapis.comgoogle.com The synthesis process in these patents often involves utilizing this compound to build more complex heterocyclic structures that form the final active pharmaceutical ingredient. google.comgoogle.com

Role in Biochemical Probes and Assays

This compound is instrumental in the development pipeline of compounds that are evaluated using sophisticated biochemical assays. While not typically used as a probe itself, it serves as an essential intermediate for synthesizing the final compounds that are the subjects of these tests. googleapis.com For instance, derivatives of this acid have been synthesized and subsequently tested for their inhibitory effects on specific enzymes using methods like the Homogeneous Time Resolved Fluorescence (HTRF) kinase assay. google.com This assay is used to determine the potency of potential drug candidates by measuring their ability to inhibit kinase activity, demonstrating the compound's indirect but critical role in biochemical screening and drug discovery processes. google.com

Synthetic Intermediates in Drug Discovery and Agrochemical Development

The utility of this compound as a synthetic intermediate is well-established in the field of drug discovery, particularly in oncology. Its structure is leveraged to construct novel therapeutic agents targeting protein kinases and mutant oncoproteins. google.comgoogle.comgoogleapis.com Its classification by suppliers as an organic building block and a compound for medicinal purposes underscores its value to the pharmaceutical industry. nih.gov

Future Perspectives and Emerging Research Avenues for 3 Acetamido 4 Methyl 2 Nitrobenzoic Acid

Exploration of Novel Synthetic Methodologies and Process Optimization

The development of efficient and scalable synthetic routes is fundamental to unlocking the potential of 3-Acetamido-4-methyl-2-nitrobenzoic acid. Future research will likely focus on novel synthetic methodologies and the optimization of existing processes to improve yield, purity, and cost-effectiveness.

One promising area of exploration is the refinement of nitration and oxidation reactions, which are key steps in the synthesis of related nitrobenzoic acid derivatives. For instance, methods for preparing 3-methyl-2-nitrobenzoic acid often involve the oxidation of 1,3-dimethyl-2-nitrobenzene (B148808). google.com The optimization of reaction parameters such as temperature, catalysts, and oxygen pressure is crucial to prevent over-oxidation and ensure high conversion rates. Research into novel catalytic systems, including the use of cobalt(II) acetate, could lead to more selective and efficient syntheses. googleapis.com

Furthermore, multi-step synthetic approaches that involve protecting groups could enhance selectivity. For example, the esterification of a carboxylic acid can alter the electronic and steric effects on the aromatic ring, directing nitration to a specific position. Future studies could adapt these principles to develop a robust synthesis for this compound.

| Parameter | Traditional Method | Potential Optimization |

| Oxidizing Agent | Stoichiometric CrO3 | Air/Molecular Oxygen |

| Catalyst | None | Cobalt(II) or Manganese(II) salts |

| Byproducts | Isomeric impurities | Minimized through catalyst and temperature control |

| Purification | Recrystallization | More efficient chromatographic techniques |

Advanced Computational Drug Design and Optimization for Specific Biological Targets

Computational methods are becoming indispensable in modern drug discovery. Advanced computational drug design and molecular docking studies can simulate the interaction between a ligand and a biological target, providing insights into the potential therapeutic applications of a compound.

A study on the related compound, 4-Acetamido-3-nitrobenzoic acid, employed molecular docking to investigate its potential as an inhibitor of SARS-CoV-2 proteins. nih.gov This research demonstrated that computational analysis can be a powerful tool for identifying promising drug candidates. nih.gov Similarly, future research on this compound could utilize these in silico techniques to explore its binding affinity with a variety of biological targets, including enzymes and receptors implicated in various diseases.

The process of computer-aided drug design (CADD) allows for the simulation of drug-receptor interactions, which can guide the synthesis of more potent and selective derivatives. researchgate.net By creating a library of virtual derivatives of this compound and docking them against known protein structures, researchers can prioritize the synthesis of compounds with the highest predicted activity.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. |

| ADMET Analysis | Assesses the absorption, distribution, metabolism, excretion, and toxicity of a compound. nih.gov |

| Density Functional Theory (DFT) | Explores the structural and chemical-reactive parameters of a molecule. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. |

Expansion of Biological Activity Profiling and Target Identification

While the biological activity of this compound is not yet well-documented, research on structurally similar compounds provides a roadmap for future investigations. A broad screening of this compound against various biological targets could uncover novel therapeutic applications.

For example, derivatives of 3-methyl-4-nitrobenzoate have shown promising antifungal activity against several Candida strains. researchgate.net Another related compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration in non-small cell lung cancer. nih.gov These findings suggest that this compound and its derivatives could be valuable candidates for screening in antifungal and anticancer assays.

Future research should involve comprehensive biological activity profiling to identify the molecular targets of this compound. This could involve high-throughput screening against a panel of enzymes, receptors, and cell lines to determine its pharmacological profile.

| Compound | Biological Activity | Potential Therapeutic Area |

| 3-Methyl-4-nitrobenzoate derivatives | Antifungal activity against Candida species researchgate.net | Infectious Diseases |

| 4-Methyl-3-nitrobenzoic acid | Inhibition of cancer cell migration nih.gov | Oncology |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid | Cell-cycle inhibitor nih.gov | Oncology |

Integration with Materials Science and Advanced Technologies

Beyond its potential in medicine, this compound may also have applications in materials science and advanced technologies. The unique chemical structure of this compound, featuring multiple functional groups, makes it a versatile building block for the synthesis of novel materials.

For instance, 3-Methyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of active dyes and highly branched polymers. guidechem.com The presence of strong electron-withdrawing groups in its molecular structure provides good coupling activity, making it suitable for the synthesis of azo dyes. guidechem.com Similarly, this compound could be explored as a component in the development of new dyes, polymers, and other functional materials.

The ability of related compounds to form coordination complexes with metal ions also opens up possibilities for creating novel materials with special properties. guidechem.com These materials could have applications in areas such as catalysis, sensing, and electronics. Further research into the material properties of this compound and its derivatives could lead to the development of advanced technologies.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid?

Answer:

A multi-step approach is typically employed:

Nitration : Introduce the nitro group at the 2-position of a methyl-substituted benzoic acid precursor using mixed nitric-sulfuric acid under controlled temperatures (0–5°C).

Acetylation : Protect the amino group via acetylation using acetic anhydride in a basic medium (e.g., pyridine) to prevent side reactions during nitration.

Purification : Recrystallize from ethanol/water mixtures to isolate the final product.

Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-nitration.

- Use inert atmospheres (N₂/Ar) during acetylation to minimize oxidation .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine dust .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and moisture to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can density functional theory (DFT) predict electronic properties of this compound?

Answer:

- Functional Selection : Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) for accurate thermochemical data, combining exact exchange and gradient corrections .

- Basis Sets : Apply polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) to model electron density distribution near nitro and acetamido groups .

- Validation : Compare computed dipole moments and HOMO-LUMO gaps with experimental UV-Vis and XPS data to assess accuracy .

Advanced: What crystallographic strategies resolve structural ambiguities in nitro-aromatic compounds?

Answer:

- Software Tools : Use SHELXL for refining single-crystal X-ray diffraction data, leveraging least-squares minimization to optimize bond lengths and angles .

- Twinned Data : For imperfect crystals, apply twin-law matrices in WinGX to deconvolute overlapping reflections .

- Validation : Cross-check thermal displacement parameters (ADPs) with PLATON to detect disorder in nitro or methyl groups .

Basic: Which spectroscopic techniques are optimal for characterizing purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies acetamido (–NHCOCH₃) and nitro (–NO₂) proton environments.

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitro (asymmetric stretch, ~1520 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 224.17 g/mol) and fragmentation patterns .

Advanced: How to resolve discrepancies between experimental and computational reactivity data?

Answer:

- Error Analysis : Quantify systematic errors in DFT (e.g., overestimation of nitro group electron-withdrawing effects) using atomization energy benchmarks .

- Solvent Effects : Incorporate implicit solvation models (e.g., COSMO) to adjust for polar protic solvent interactions in kinetic studies .

- Multi-Method Validation : Compare DFT results with MP2 or CCSD(T) calculations for critical transition states .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Answer:

- SAR Studies : Modify the methyl group’s position (e.g., 4-methyl vs. 5-methyl) and monitor changes in steric hindrance via molecular docking .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in nitro reduction or acetylation .

- ADMET Predictions : Employ SwissADME to assess bioavailability and metabolic stability of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。